3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine
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Overview
Description
3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound featuring a pyridazine ring substituted with pyrrolidinyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Introduction of Pyrrolidinyl Groups: Pyrrolidine is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: Used as a probe to study biological pathways and interactions.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. The pyrrolidinyl and sulfonyl groups facilitate binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyrimidine
- 3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyrazine
Uniqueness
3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of pyrrolidinyl and sulfonyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-6-pyrrolidin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-15-6-7-16(14-18(15)26(24,25)23-12-4-5-13-23)17-8-9-19(21-20-17)22-10-2-3-11-22/h6-9,14H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQKSBZVOOYIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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